molecular formula C44H67N5O21S B1250661 Liposidomycin A

Liposidomycin A

Cat. No.: B1250661
M. Wt: 1034.1 g/mol
InChI Key: LJAKBFLSOINZOO-UTJQPWESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Liposidomycin A is a natural product found in Streptomyces griseosporeus and Streptomyces with data available.

Scientific Research Applications

Antimicrobial Efficacy

Research indicates that liposidomycin A exhibits antimicrobial activity that is 30 to 500 times more effective than traditional antibiotics like tunicamycin. It has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, making it a promising candidate for further development in antibiotic therapies .

Comparative Antimicrobial Activity

AntibioticTarget EnzymeEffectiveness (relative to tunicamycin)
This compoundMraY30-500 times more effective
TunicamycinMraYBaseline
Mureidomycin AMraYModerate effectiveness

Case Studies and Research Findings

  • Inhibition of Peptidoglycan Biosynthesis : Studies have shown that this compound effectively inhibits peptidoglycan biosynthesis in Escherichia coli, demonstrating its potential as a therapeutic agent against bacterial infections .
  • Development of Derivatives : The exploration of liposidomycin-type antibiotics has led to the synthesis of several derivatives, including CPZEN-45, which is currently being developed as an antituberculosis agent. This derivative aims to overcome limitations associated with earlier compounds like caprazamycin .
  • Biosynthetic Pathways : Research into the biosynthetic pathways of this compound has revealed that exogenously supplied fatty acids can enhance its production yield during fermentation processes. This finding is crucial for scaling up production for clinical applications .

Potential Therapeutic Applications

Given its potent antimicrobial properties and selective mechanism of action, this compound holds promise in several therapeutic areas:

  • Antituberculosis Treatment : With ongoing developments in derivatives like CPZEN-45, this compound may play a significant role in treating tuberculosis, particularly strains resistant to current therapies.
  • Multidrug-Resistant Infections : Its unique targeting mechanism makes it a candidate for addressing infections caused by multidrug-resistant bacteria, which are increasingly challenging to treat with conventional antibiotics .

Properties

Molecular Formula

C44H67N5O21S

Molecular Weight

1034.1 g/mol

IUPAC Name

2-[[5-(aminomethyl)-4-hydroxy-3-sulfooxyoxolan-2-yl]oxy-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-[(7Z,10Z)-3-(4-carboxy-3-methylbutanoyl)oxyhexadeca-7,10-dienoyl]oxy-1,4-dimethyl-3-oxo-1,4-diazepane-5-carboxylic acid

InChI

InChI=1S/C44H67N5O21S/c1-5-6-7-8-9-10-11-12-13-14-15-16-25(65-30(53)20-24(2)19-29(51)52)21-31(54)66-27-23-47(3)33(40(58)48(4)32(27)42(59)60)37(69-43-39(70-71(62,63)64)34(55)26(22-45)67-43)38-35(56)36(57)41(68-38)49-18-17-28(50)46-44(49)61/h9-10,12-13,17-18,24-27,32-39,41,43,55-57H,5-8,11,14-16,19-23,45H2,1-4H3,(H,51,52)(H,59,60)(H,46,50,61)(H,62,63,64)/b10-9-,13-12-

InChI Key

LJAKBFLSOINZOO-UTJQPWESSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O

Canonical SMILES

CCCCCC=CCC=CCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O

Synonyms

liposidomycin A
liposidomycin B
liposidomycin C
liposidomycins

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Liposidomycin A
Reactant of Route 2
Liposidomycin A
Reactant of Route 3
Liposidomycin A
Reactant of Route 4
Liposidomycin A
Reactant of Route 5
Liposidomycin A
Reactant of Route 6
Liposidomycin A

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